molecular formula C9H8INO4 B12871876 Methyl 4-iodo-2-methyl-3-nitrobenzoate

Methyl 4-iodo-2-methyl-3-nitrobenzoate

Cat. No.: B12871876
M. Wt: 321.07 g/mol
InChI Key: YBPIRYDIDGONHK-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10INO4. It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Substitution: Products like 4-azido-2-methyl-3-nitrobenzoate or 4-thiocyanato-2-methyl-3-nitrobenzoate.

    Reduction: 4-iodo-2-methyl-3-aminobenzoate.

    Oxidation: 4-iodo-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-iodo-2-methyl-3-nitrobenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-iodo-2-methyl-3-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different substitution pattern.

    Methyl 2-methyl-3-nitrobenzoate: Lacks the iodine atom.

    Methyl 4-iodo-3-methylbenzoate: Lacks the nitro group .

Uniqueness

Methyl 4-iodo-2-methyl-3-nitrobenzoate is unique due to the presence of both an iodine atom and a nitro group on the benzoate ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 4-iodo-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C9H8INO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3

InChI Key

YBPIRYDIDGONHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])I)C(=O)OC

Origin of Product

United States

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